(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine
Description
(4-Methylpentan-2-yl)[2-(thiophen-2-yl)ethyl]amine (CAS: 1042571-24-3) is a secondary amine featuring a branched 4-methylpentan-2-yl group and a 2-(thiophen-2-yl)ethyl substituent. Its molecular formula is C₁₁H₁₉NS, with a molecular weight of 197.34 g/mol .
Properties
Molecular Formula |
C12H21NS |
|---|---|
Molecular Weight |
211.37 g/mol |
IUPAC Name |
4-methyl-N-(2-thiophen-2-ylethyl)pentan-2-amine |
InChI |
InChI=1S/C12H21NS/c1-10(2)9-11(3)13-7-6-12-5-4-8-14-12/h4-5,8,10-11,13H,6-7,9H2,1-3H3 |
InChI Key |
VYRQBWNQEONEDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NCCC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine typically involves multiple steps. One common method starts with the reaction of thiophene with N,N-Dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride. Finally, reduction of the oxime yields 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine has several applications in scientific research:
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The thiophene ring and amine group may play crucial roles in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with (4-Methylpentan-2-yl)[2-(thiophen-2-yl)ethyl]amine , differing in alkyl/aryl substituents or thiophene positioning:
Electronic and Steric Effects
- Thiophene Positioning : Thiophen-3-yl derivatives (e.g., C₁₅H₁₉NS ) exhibit distinct electronic profiles compared to thiophen-2-yl analogues due to differences in aromatic electron delocalization.
- Steric Hindrance : Methylation on the thiophene ring (e.g., C₁₂H₁₅NS₂ ) introduces steric effects that may hinder binding to biological targets or catalytic sites.
Biological Activity
The compound (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine is a nitrogen-containing organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, including interactions with specific receptors and enzymes.
- Molecular Formula : C13H23NOS
- Molecular Weight : 241.39282 g/mol
- CAS Number : Not specified in the sources
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The thiophene moiety is known for its ability to interact with biological targets, potentially enhancing the efficacy of the amine component.
The biological activity of (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as mPGES-1, which plays a role in inflammation and cancer progression .
- Receptor Modulation : The amine group can interact with cell membrane receptors, influencing signal transduction pathways.
Antitumor Activity
A study on related compounds highlighted their potential as antitumor agents. For instance, derivatives of epipodophyllotoxin demonstrated significant cell growth inhibition and enhanced topoisomerase II inhibition compared to established drugs like etoposide . This suggests that (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine could exhibit similar properties due to its structural analogies.
Anti-inflammatory Properties
Research on thiophene-based compounds indicates their role as inhibitors of inflammatory mediators. Compounds targeting mPGES-1 showed selective inhibition, which is crucial for developing therapies that minimize side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparative Analysis
To better understand the biological activity of (4-Methylpentan-2-YL)[2-(thiophen-2-YL)ethyl]amine, a comparison with similar compounds is essential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
